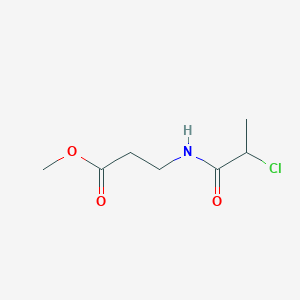
3-(2-Chloropropionylamino)propionic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloropropionylamino)propionic acid methyl ester is an organic compound that belongs to the class of carboxylic acid amides It is characterized by the presence of a chlorinated propionyl group attached to an amino propionic acid methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropropionylamino)propionic acid methyl ester can be achieved through several methods. One common approach involves the reaction of β-alanine methyl ester with 2-chloropropionyl chloride. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using alkyl acrylate as a starting material instead of β-alanine. This method reduces the cost of raw materials and simplifies the manufacturing process. The reaction involves the use of an alkyl acrylate, which undergoes a series of reactions to form the desired product with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloropropionylamino)propionic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Substitution: The chlorine atom in the propionyl group can be substituted with other nucleophiles, such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Substitution: Nucleophiles like ammonia or primary amines can be used in the presence of a base to facilitate the substitution reaction.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
Hydrolysis: The major product is 3-(2-Chloropropionylamino)propionic acid.
Substitution: The major products are derivatives with the chlorine atom replaced by the nucleophile.
Reduction: The major products are the corresponding alcohol or amine derivatives.
Applications De Recherche Scientifique
3-(2-Chloropropionylamino)propionic acid methyl ester has several scientific research applications:
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of 3-(2-Chloropropionylamino)propionic acid methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can lead to the inhibition of enzyme activity, which can be useful in various therapeutic applications. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the modification of protein structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2-chloro-, methyl ester: This compound is similar in structure but lacks the amino group present in 3-(2-Chloropropionylamino)propionic acid methyl ester.
Propanoic acid, 3-chloro-, methyl ester: This compound has a similar ester group but differs in the position of the chlorine atom.
Uniqueness
This compound is unique due to the presence of both a chlorinated propionyl group and an amino propionic acid methyl ester. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Propriétés
Formule moléculaire |
C7H12ClNO3 |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
methyl 3-(2-chloropropanoylamino)propanoate |
InChI |
InChI=1S/C7H12ClNO3/c1-5(8)7(11)9-4-3-6(10)12-2/h5H,3-4H2,1-2H3,(H,9,11) |
Clé InChI |
SJWGLAGOKIRYSV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCCC(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















